4-Phenylquinazoline-6-carbaldehyde

Description

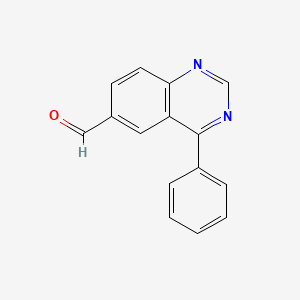

4-Phenylquinazoline-6-carbaldehyde is a quinazoline derivative featuring a phenyl substituent at position 4 and a carbaldehyde functional group at position 5. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure comprising two fused six-membered rings (benzene and pyrimidine). This class of compounds is renowned for its pharmacological versatility, including anticancer, antimicrobial, and anti-inflammatory activities . The carbaldehyde group at position 6 enhances reactivity, enabling further derivatization for drug discovery or material science applications.

Properties

CAS No. |

648449-08-5 |

|---|---|

Molecular Formula |

C15H10N2O |

Molecular Weight |

234.25 g/mol |

IUPAC Name |

4-phenylquinazoline-6-carbaldehyde |

InChI |

InChI=1S/C15H10N2O/c18-9-11-6-7-14-13(8-11)15(17-10-16-14)12-4-2-1-3-5-12/h1-10H |

InChI Key |

URQMTVUNNHZDIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=NC3=C2C=C(C=C3)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4-Phenylquinazoline-6-carbaldehyde can be contextualized by comparing it to related quinazoline carbaldehydes and heterocyclic aldehydes. Below is a detailed analysis based on reactivity, electronic effects, and pharmacological implications.

Structural and Electronic Comparisons

- 4-Pyridinecarbaldehyde: This compound substitutes the phenyl group in 4-Phenylquinazoline-6-carbaldehyde with a pyridine ring. The pyridine moiety introduces a nitrogen atom into the aromatic system, creating a strong electron-withdrawing effect.

4-Substituted Benzaldehydes (e.g., 4-Nitrobenzaldehyde, 4-Methoxybenzaldehyde) :

Substituents on the benzaldehyde ring significantly alter electronic properties. For instance, a nitro group (electron-withdrawing) reduces electron density at the carbaldehyde, while a methoxy group (electron-donating) increases it. In contrast, 4-Phenylquinazoline-6-carbaldehyde lacks direct substituents on the phenyl ring, resulting in moderate electron density at the carbaldehyde, balancing reactivity and stability .Thiophene-2-carbaldehyde :

The thiophene ring introduces sulfur into the heterocyclic system, which enhances polarizability and π-stacking interactions. This may improve binding affinity in biological targets compared to phenyl or pyridine analogs. However, sulfur’s larger atomic size could sterically hinder certain reactions involving the carbaldehyde group .

Data Table: Comparative Analysis of Quinazoline Carbaldehydes

| Compound Name | Key Substituent | Electronic Effect | Reactivity Profile | Pharmacological Inference |

|---|---|---|---|---|

| 4-Phenylquinazoline-6-carbaldehyde | Phenyl at C4 | Moderate electron density | Balanced nucleophilic addition | Likely targets hydrophobic domains |

| 4-Pyridinecarbaldehyde | Pyridine at C4 | Strong electron-withdrawing | High electrophilicity | Enhanced polar interactions |

| Thiophene-2-carbaldehyde | Thiophene at C2 | Polarizable sulfur atom | Steric hindrance possible | Improved π-stacking in binding |

| 4-Nitrobenzaldehyde | Nitro at C4 | Strong electron-withdrawing | Reduced electron density | May enhance electrophilic attack |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.